

LAH5-Based Gene Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LAH5

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Introduction

LAH5 is a synthetic, amphipathic, and histidine-rich cell-penetrating peptide (CPP) that has emerged as a promising non-viral vector for gene delivery.^{[1][2]} Its unique composition allows for efficient complexation with nucleic acids and ribonucleoproteins, facilitating their entry into cells and subsequent escape from endosomes, a critical barrier in gene delivery. This document provides a detailed guide to utilizing **LAH5** for the delivery of genetic material, with a particular focus on CRISPR-Cas9 ribonucleoprotein (RNP) complexes for gene editing applications.

The **LAH5** peptide, with the sequence KKALLALALHHLAHLAHLALALKKA, is characterized by its amphipathic nature and abundance of histidine residues.^[1] These histidine residues are believed to play a crucial role in the endosomal escape of the cargo through the "proton sponge" effect. Upon endosomal acidification, the imidazole rings of histidine become protonated, leading to an influx of protons and chloride ions, which in turn causes osmotic swelling and rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.

Mechanism of LAH5-Mediated Delivery

The delivery process using **LAH5** can be summarized in the following steps:

- **Nanocomplex Formation:** The cationic **LAH5** peptide electrostatically interacts with the negatively charged cargo (e.g., plasmid DNA, siRNA, or Cas9 RNP) to form stable nanocomplexes.[\[1\]](#)[\[3\]](#)
- **Cellular Internalization:** These nanocomplexes interact with the cell surface and are internalized, primarily through endocytosis.[\[3\]](#)
- **Endosomal Escape:** As the endosome matures and its internal pH drops, the histidine residues in **LAH5** become protonated. This leads to endosomal membrane destabilization and the release of the nanocomplex into the cytoplasm.[\[1\]](#)
- **Nuclear Translocation (for gene editing):** For applications like CRISPR-Cas9 gene editing, the released RNP complex must then translocate to the nucleus to access the genomic DNA.[\[1\]](#)

Experimental Protocols

This section provides detailed protocols for the use of **LAH5** in delivering Cas9 RNP for gene editing.

Materials

- **LAH5** peptide (e.g., from Synpeptide)[\[1\]](#)
- spCas9 protein
- Single guide RNA (sgRNA) specific to the target gene
- Homology-Directed Repair (HDR) template (if applicable)
- Cell culture medium (e.g., DMEM, Opti-MEM)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- HEK293T or other suitable cell lines

- Transfection reagent for comparison (e.g., CRISPRMAX)
- Reagents for gene editing analysis (e.g., T7 Endonuclease I, reagents for TIDE analysis)

Protocol 1: Formation of LAH5/Cas9 RNP Nanocomplexes

- Prepare Cas9 RNP:
 - Dilute spCas9 protein and sgRNA separately in Opti-MEM.
 - Mix the Cas9 protein and sgRNA at a desired molar ratio (e.g., 1:1.2) and incubate at room temperature for 15-20 minutes to form the RNP complex.
- Prepare **LAH5** Solution:
 - Resuspend the lyophilized **LAH5** peptide in sterile water to a stock concentration (e.g., 1 mg/mL).
 - Further dilute the **LAH5** stock solution in Opti-MEM to the desired working concentration.
- Form Nanocomplexes:
 - Add the diluted **LAH5** solution to the pre-formed Cas9 RNP solution. The molar ratio of **LAH5** to RNP is a critical parameter to optimize. Ratios ranging from 50:1 to 250:1 (**LAH5**:RNP) have been shown to be effective.^[1]
 - Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for stable nanocomplex formation.

Protocol 2: Cell Transfection

- Cell Seeding:
 - One day prior to transfection, seed the target cells (e.g., HEK293T) in a suitable culture plate (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of transfection.

- Transfection:
 - Gently wash the cells with PBS.
 - Replace the culture medium with a serum-free medium like Opti-MEM.
 - Add the prepared **LAH5**/Cas9 RNP nanocomplex solution dropwise to the cells.
 - Incubate the cells with the nanocomplexes for 4-6 hours at 37°C. The incubation time can be optimized, with significant gene editing observed even after 3 hours of exposure.[\[1\]](#)
- Post-Transfection Care:
 - After the incubation period, replace the transfection medium with a complete culture medium (containing 10% FBS).
 - Culture the cells for an additional 48-72 hours before proceeding with analysis.

Protocol 3: Assessment of Gene Editing Efficiency

- Genomic DNA Extraction:
 - Harvest the cells and extract genomic DNA using a commercially available kit.
- PCR Amplification:
 - Amplify the genomic region surrounding the target site by PCR.
- Mismatch Cleavage Assay (T7E1 Assay):
 - Denature and re-anneal the PCR products to form heteroduplexes.
 - Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
 - Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA corresponds to the gene editing efficiency.
- Tracking of Indels by Decomposition (TIDE) Analysis:

- Sequence the PCR products from the treated and control cells.
- Analyze the sequencing chromatograms using the TIDE web tool to quantify the frequency and nature of insertions and deletions (indels).

Quantitative Data Summary

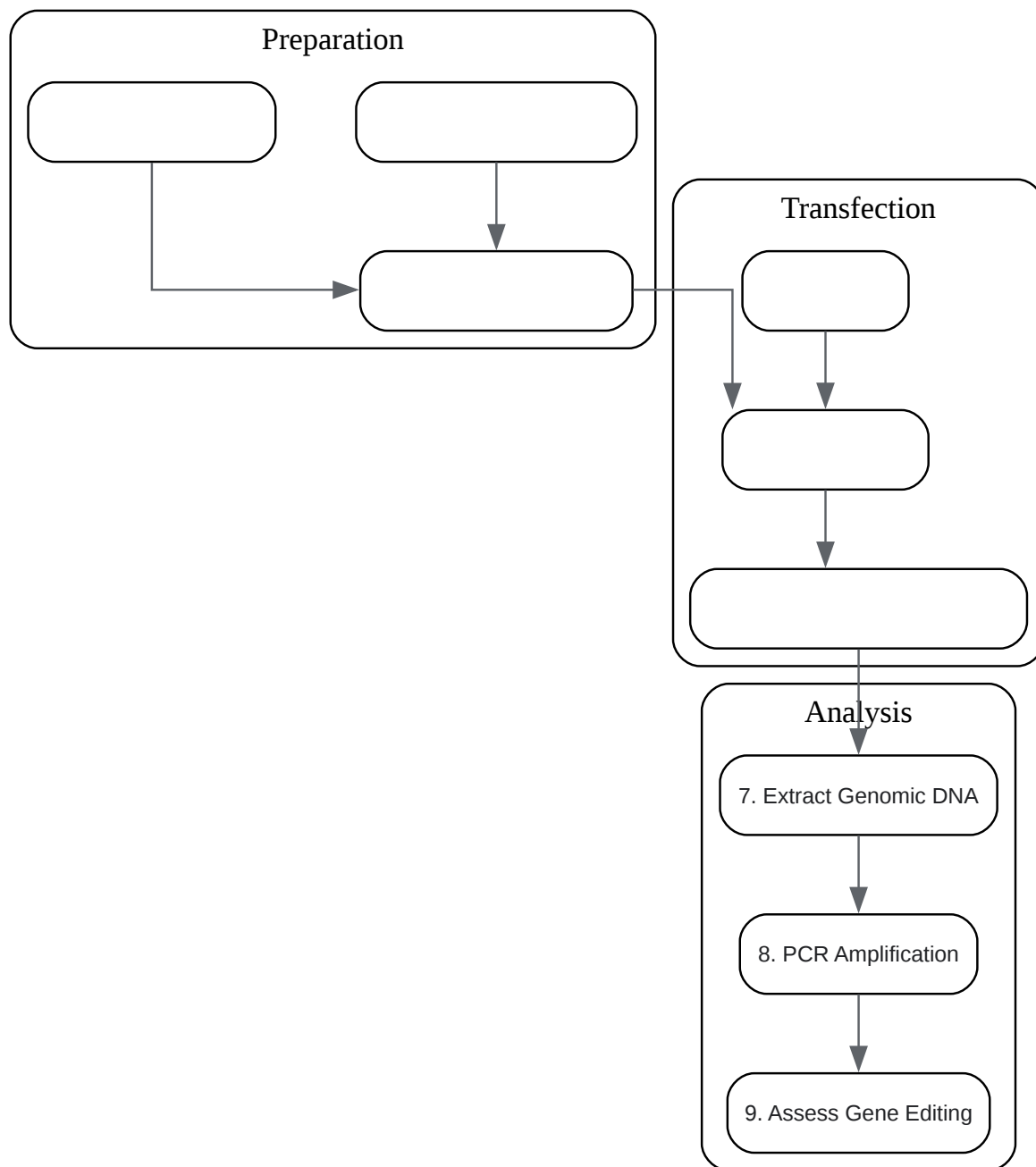
The following tables summarize the quantitative data from studies utilizing **LAH5** for gene delivery.

Parameter	Cell Line	RNP:LAH5 Molar Ratio	Result	Reference
Gene Editing Efficiency	HEK293T	1:150	~17% (TIDE assay)	[1]
HEK293T	1:250	Approaching theoretical maximum (~70%)	[1]	
HeLa	1:150	Clearly observable gene editing	[1]	
Gene Correction (HDR)	HEK293T	1:1:250 (RNP:HDR:LAH5)	~20%	[1]
Cell Viability	HEK293T	1:250	>80%	[1]
In Vivo Gene Editing	Mouse Muscle	Not specified	~7-10%	[4][5]

Transfection Agent	Gene Editing Efficiency	Cell Viability	Notes	Reference
LAH5	Up to ~70%	>80%	Efficient in various cell lines, including primary cells.	[1]
CRISPRMAX	Similar to LAH5	Not specified	A lipid-based commercial reagent used as a positive control.	[1]
Lipofectamine 3000	Not directly compared	Not specified	Used for plasmid transfection in some related experiments.	[1]

Visualizations

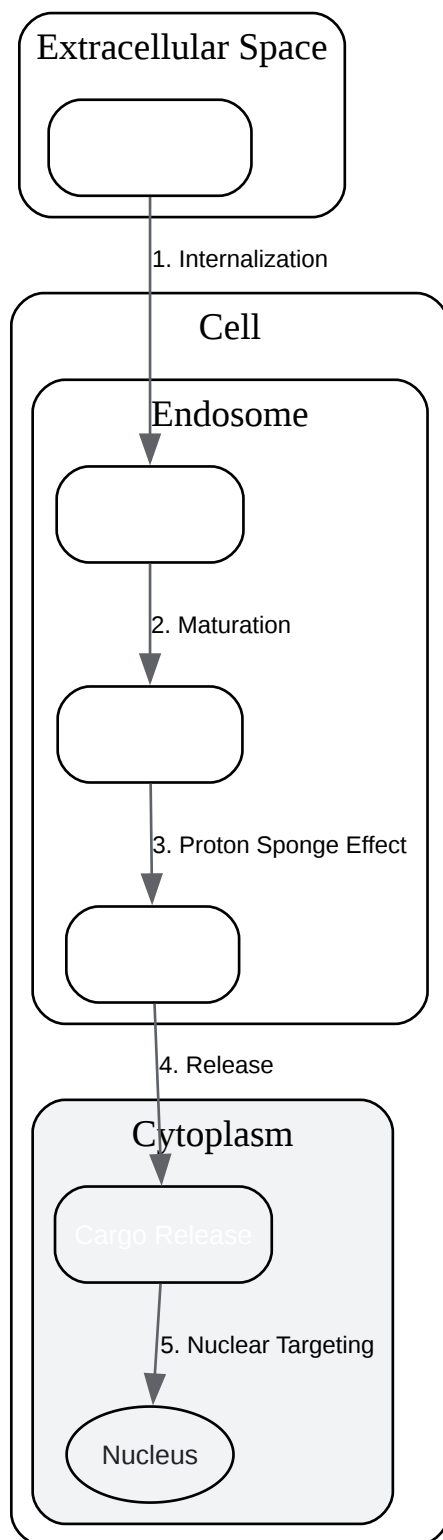
Experimental Workflow for LAH5-Based Gene Editing



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Caption: Workflow for **LAH5**-mediated Cas9 RNP delivery and gene editing analysis.

Proposed Mechanism of LAH5-Mediated Cellular Uptake and Endosomal Escape



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Caption: Mechanism of **LAH5**-mediated delivery and endosomal escape.

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References

- 1. Amphipathic Cell-Penetrating Peptide-Aided Delivery of Cas9 RNP for In Vitro Gene Editing and Correction - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Histidine-rich amphipathic peptide antibiotics promote efficient delivery of DNA into mammalian cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 4. [research-portal.uu.nl](https://www.research-portal.uu.nl/) [[research-portal.uu.nl](https://www.research-portal.uu.nl/)]
- 5. Lipopeptide-mediated delivery of CRISPR/Cas9 ribonucleoprotein complexes for gene editing and correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LAH5-Based Gene Delivery: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599666#step-by-step-guide-for-lah5-based-gene-delivery>]

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